molecular formula C14H16N2O5 B2886502 N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 2034329-88-7

N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2886502
CAS No.: 2034329-88-7
M. Wt: 292.291
InChI Key: MZZGYJCABRNJTD-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound characterized by the presence of furan rings and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivatives, followed by their coupling with an oxalamide precursor.

    Preparation of Furan Derivatives: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Coupling Reaction: The furan derivatives are then reacted with ethylamine and oxalyl chloride to form the desired oxalamide compound. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: Reduction of the oxalamide group can lead to the formation of amines or alcohols, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of furan rings and the oxalamide group may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects depends on its interaction with molecular targets. The furan rings can participate in π-π stacking interactions

Properties

IUPAC Name

N-ethyl-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-2-15-12(17)13(18)16-9-14(19,10-5-7-20-8-10)11-4-3-6-21-11/h3-8,19H,2,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGYJCABRNJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=COC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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